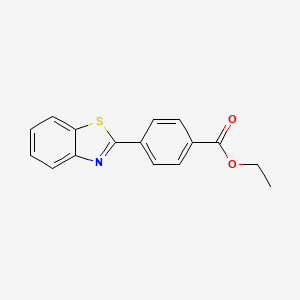amine CAS No. 1082846-60-3](/img/structure/B8629141.png)
[(4-chloro-3-nitrophenyl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-chloro-3-nitrophenyl)methyl](methyl)amine is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of benzylamine, where the benzene ring is substituted with a chloro group at the 4-position and a nitro group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chloro-3-nitrophenyl)methyl](methyl)amine typically involves the nitration of 4-chlorotoluene to form 4-chloro-3-nitrotoluene, followed by the conversion of the methyl group to a benzylamine group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent amination can be achieved through various methods, including the use of ammonia or amine derivatives under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-chloro-3-nitrophenyl)methyl](methyl)amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzylamine moiety can participate in various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 4-Amino-methyl-3-nitrobenzylamine.
Reduction: 4-Chloro-methyl-3-aminobenzylamine.
Substitution: Various substituted benzylamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[(4-chloro-3-nitrophenyl)methyl](methyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [(4-chloro-3-nitrophenyl)methyl](methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-nitrobenzyl chloride
- 4-Methyl-3-nitrobenzylamine
- 4-Nitrobenzylamine
Uniqueness
[(4-chloro-3-nitrophenyl)methyl](methyl)amine is unique due to the presence of both a chloro and a nitro group on the benzene ring, which imparts distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
1082846-60-3 |
|---|---|
Molekularformel |
C8H9ClN2O2 |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
1-(4-chloro-3-nitrophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-5-6-2-3-7(9)8(4-6)11(12)13/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
KOPUJNPJWNTMOI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-2-(4-[4-methoxyphenyl]piperazin-1-yl)pyridine](/img/structure/B8629067.png)
![3-[3,4-Bis(methyloxy)phenyl]-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8629077.png)
![5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B8629086.png)


![2,2,2-Trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate](/img/structure/B8629112.png)

![6-(4-Carboxybutyl)-imidazo[1,5-a]pyridine](/img/structure/B8629124.png)
![6-bromo-4H-spiro[chromene-3,1'-cyclopropan]-4-one](/img/structure/B8629130.png)
![4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B8629135.png)



